1-(2-Chlorobenzyl)piperidin-4-amine

Description

BenchChem offers high-quality 1-(2-Chlorobenzyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorobenzyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

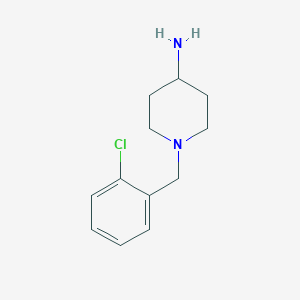

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15/h1-4,11H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGOWXSFYONSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505379 | |

| Record name | 1-[(2-Chlorophenyl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92539-15-6 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92539-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chlorophenyl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Literature review on 1-(2-Chlorobenzyl)piperidin-4-amine synthesis pathways

Executive Summary

1-(2-Chlorobenzyl)piperidin-4-amine is a critical pharmacophore in medicinal chemistry, serving as a structural motif in various G-protein coupled receptor (GPCR) ligands, CCR5 antagonists, and kinase inhibitors. Its structure comprises a piperidine ring N-alkylated with a 2-chlorobenzyl group, featuring a primary amine at the C4 position.

This guide details the two most robust synthetic pathways for this intermediate. Pathway A (Reductive Amination) is designated as the "Gold Standard" for laboratory-scale synthesis due to its mild conditions and high chemoselectivity. Pathway B (Direct Alkylation) is presented as a cost-effective alternative for scale-up, provided strict stoichiometric controls are maintained.

Retrosynthetic Analysis

To design a self-validating synthesis, we must first deconstruct the molecule. The primary challenge is differentiating the secondary amine (piperidine ring nitrogen) from the primary amine (C4 substituent).

-

Disconnection 1 (C-N Bond Formation): The bond between the benzyl methylene and the piperidine nitrogen is the most logical disconnection.

-

Protection Strategy: To prevent polymerization or non-selective alkylation, the C4-amine must be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard here due to its orthogonality to basic alkylation conditions and facile removal under acidic conditions.

Figure 1: Retrosynthetic logic tree demonstrating the convergence on the Boc-protected intermediate.

Pathway A: Reductive Amination (The Gold Standard)

This pathway is recommended for discovery chemistry and lead optimization. It utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material, minimizing side reactions.

Mechanistic Insight

Unlike Sodium Borohydride (

Experimental Protocol

Reagents:

-

4-(N-Boc-amino)piperidine (1.0 equiv)[1]

-

2-Chlorobenzaldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Imine Formation Equilibrium: In a dry round-bottom flask under

atmosphere, dissolve 4-(N-Boc-amino)piperidine (e.g., 10 mmol) in DCE (40 mL). Add 2-Chlorobenzaldehyde (11 mmol). -

Catalysis: Add glacial acetic acid (0.1 mL). Stir at room temperature for 30 minutes. Note: This ensures the equilibrium shifts toward the iminium ion before reduction.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quench & Workup: Quench with saturated aqueous

. Extract with DCM (3x).[2] Wash combined organics with brine, dry over -

Deprotection: Dissolve the crude intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA, 5 mL) or 4M HCl in Dioxane. Stir for 2 hours. Evaporate volatiles to yield the salt.

Figure 2: Workflow for the Reductive Amination pathway using STAB.

Pathway B: Direct N-Alkylation (Scale-Up Route)

For larger scales where the cost of STAB is prohibitive, direct alkylation using 2-chlorobenzyl chloride is viable. However, this method requires strict base control to prevent quaternary ammonium salt formation.

Mechanistic Insight

This is an

Experimental Protocol

Reagents:

-

4-(N-Boc-amino)piperidine (1.0 equiv)[1]

-

2-Chlorobenzyl chloride (1.05 equiv) — Do not use large excess.

-

Potassium Carbonate (

) (2.0 equiv) -

Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst to accelerate reaction.

-

Solvent: Acetonitrile (

) or DMF.

Step-by-Step Methodology:

-

Setup: Suspend 4-(N-Boc-amino)piperidine (10 mmol) and

(20 mmol) in Acetonitrile (50 mL). -

Activation: Add KI (1 mmol). Stir for 10 minutes.

-

Addition: Add 2-Chlorobenzyl chloride (10.5 mmol) dropwise.

-

Heating: Heat to reflux (80°C) for 6–8 hours.

-

Filtration: Cool to RT. Filter off inorganic salts (

, excess carbonate). -

Isolation: Concentrate the filtrate. Recrystallize the Boc-intermediate from Hexane/Ethyl Acetate if necessary before deprotection (as described in Pathway A).

Comparative Data & Critical Control Points

The following table summarizes the trade-offs between the two pathways to aid in decision-making.

| Feature | Pathway A (Reductive Amination) | Pathway B (Direct Alkylation) |

| Chemoselectivity | High (Specific to secondary amine) | Moderate (Risk of quaternization) |

| Purity Profile | Clean; main impurity is unreacted aldehyde | Variable; potential for bis-alkylation |

| Reagent Cost | High (STAB is expensive) | Low (Benzyl chloride is cheap) |

| Reaction Time | 12–16 Hours (RT) | 6–8 Hours (Reflux) |

| Moisture Sensitivity | Moderate (STAB is moisture sensitive) | Low |

| Recommended Use | R&D / Medicinal Chemistry | Pilot Plant / Production |

Characterization & Validation

To ensure the trustworthiness of the synthesis, the final product (usually isolated as the Dihydrochloride salt) must meet these criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (~1.4 ppm) and the appearance of the benzyl methylene singlet (~3.6–4.2 ppm depending on salt form) and the aromatic protons of the 2-chlorophenyl group.

-

Mass Spectrometry: ESI+ should show the parent ion

. -

Melting Point: The HCl salt typically has a sharp melting point range (approx 240–260°C, decomposition).

Self-Validating Check:

If the NMR shows a singlet at ~1.4 ppm, deprotection is incomplete .

If the Mass Spec shows a dimer mass (

References

-

Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.[3] Wiley, 1999. (Reference for STAB properties).

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

-

Cayman Chemical. "Product Information: 4-(N-Boc-amino)piperidine."[4] Cayman Chemical Product Database. Link

-

BenchChem. "Assessing the Reproducibility of (2-Chlorobenzyl)(1-phenylethyl)amine Synthesis: A Comparative Guide." (Analogous benzyl-amine synthesis protocols). Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24878503, 4-(N-Boc-amino)piperidine." Link

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. caymanchem.com [caymanchem.com]

1-(2-Chlorobenzyl)piperidin-4-amine MSDS and safety data sheet

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 1-(2-Chlorobenzyl)piperidin-4-amine

Executive Summary

1-(2-Chlorobenzyl)piperidin-4-amine is a critical heterocyclic building block used extensively in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and neuroactive agents. Its piperidine scaffold serves as a versatile linker, while the primary amine offers a reactive handle for amide coupling, reductive amination, or sulfonylation.

This technical guide provides a rigorous analysis of the compound's safety profile (SDS/MSDS), physicochemical properties, and practical handling protocols. It moves beyond standard vendor data to offer "field-proven" insights for researchers optimizing synthetic workflows.

Chemical Identity & Physicochemical Profile

The compound is frequently supplied as a hydrochloride salt to ensure stability against oxidation and atmospheric moisture. The free base is a secondary amine intermediate that requires specific handling to prevent degradation.

| Property | Data | Notes |

| Chemical Name | 1-(2-Chlorobenzyl)piperidin-4-amine | Also known as 4-Amino-1-(2-chlorobenzyl)piperidine |

| CAS Number (HCl) | 1158219-47-6 | Primary commercial form |

| Molecular Formula | C₁₂H₁₇ClN₂ (Free Base) | C₁₂H₁₈Cl₂N₂ (Mono-HCl) |

| Molecular Weight | 224.73 g/mol (Free Base) | 261.19 g/mol (HCl Salt) |

| Physical State | White to off-white solid (HCl) | Viscous oil or low-melting solid (Free Base) |

| Solubility | Water (High for HCl), DMSO, Methanol | Free base is soluble in DCM, EtOAc |

| pKa (Predicted) | ~10.5 (Piperidine N), ~8.5 (Primary amine) | Piperidine nitrogen is the most basic site |

Hazard Identification & Risk Management (GHS)

While specific toxicological data for the 2-chloro isomer is limited compared to its 4-chloro analog, its structural class dictates a strict safety profile. It acts as a skin and eye irritant and potential respiratory sensitizer .

GHS Classification (OSHA HCS 29 CFR 1910.1200)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Application Scientist Insight: The "Hidden" Hazard

Standard SDSs often miss the permeation risk. Benzyl piperidines are lipophilic enough to penetrate nitrile gloves over prolonged exposure. For handling concentrated free base (>100 mg), double-gloving or using thicker (0.11 mm+) nitrile gloves is a mandatory self-validating safety step.

Emergency Response Protocol

-

Eye Contact: Rinse immediately with diphoterine or water for 15 minutes. The basicity of the amine can cause corneal clouding if not neutralized/diluted rapidly.

-

Skin Contact: Wash with soap and water.[2] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic free base.

-

Inhalation: Move to fresh air. If wheezing occurs (amine sensitization), seek medical attention immediately.

Operational Protocols: Storage & Handling

The stability of 1-(2-Chlorobenzyl)piperidin-4-amine depends heavily on its form (Salt vs. Free Base).

Storage Hierarchy

-

HCl Salt: Store at 2–8°C in a desiccator. Hygroscopic. Absorption of water leads to "clumping," making precise molar dosing difficult.

-

Free Base: Store at -20°C under Argon/Nitrogen. The primary amine is susceptible to carbamylation by atmospheric CO₂ (forming carbamates) and oxidation over time.

Handling Workflow (DOT Visualization)

Figure 1: Decision matrix for handling the salt vs. free base forms to maintain stoichiometry and safety.

Synthetic Utility & Quality Control

For drug development, this compound is typically synthesized via reductive amination . Understanding this pathway allows researchers to troubleshoot impurity profiles (e.g., bis-alkylation).

Synthesis of the Core Scaffold

The most robust route involves reacting 2-chlorobenzaldehyde with 4-(N-Boc-amino)piperidine (or 4-aminopiperidine protected), followed by reduction.

Protocol (Self-Validating):

-

Imine Formation: Mix 2-chlorobenzaldehyde (1.0 eq) and 4-Boc-aminopiperidine (1.0 eq) in DCE (Dichloroethane). Add Acetic Acid (1.0 eq) to catalyze.

-

Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq). Stir at RT for 4-16h.

-

Validation: Monitor consumption of aldehyde via TLC (Hex/EtOAc). Aldehyde spot should disappear.

-

-

Deprotection: Treat with 4M HCl in Dioxane to yield the target 1-(2-Chlorobenzyl)piperidin-4-amine HCl salt.

Reaction Pathway (DOT Visualization)

Figure 2: Standard reductive amination workflow for synthesizing the target scaffold.

Analytical Validation (QC)

To verify the identity of 1-(2-Chlorobenzyl)piperidin-4-amine, look for these key signals:

-

¹H NMR (DMSO-d₆):

-

Benzylic Protons: Singlet at ~3.6 ppm (CH₂-Ar).

-

Aromatic Region: Multiplet 7.2–7.5 ppm (4H, characteristic of 2-substituted benzene).

-

Piperidine Ring: Multiplets at 1.5–3.0 ppm.

-

-

LC-MS: Strong [M+H]⁺ peak at 225.1 (Free base mass). The chlorine isotope pattern (³⁵Cl/³⁷Cl) should show a 3:1 ratio, confirming the presence of the halogen.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. (General scaffold reference). Retrieved from [Link]

Sources

Technical Guide: 1-(2-Chlorobenzyl)piperidin-4-amine as a Pharmaceutical Building Block

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 1-(2-Chlorobenzyl)piperidin-4-amine (CAS: 1158219-47-6 for HCl salt; generic isomer class often cited) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1] This scaffold is particularly valued for its ability to bridge the "message-address" concept in G-Protein Coupled Receptor (GPCR) ligand design.[1]

The ortho-chloro substitution on the benzyl ring is not merely decorative; it serves two critical functional roles: conformational restriction via steric clash with the piperidine ring, and metabolic shielding of the benzylic carbon against CYP450-mediated oxidation. This guide details the physicochemical profile, synthetic accessibility, and pharmacophoric utility of this moiety in drug discovery.[2][3]

Part 1: Chemical Profile & Pharmacophore Analysis[1]

Physicochemical Properties

The utility of 1-(2-Chlorobenzyl)piperidin-4-amine stems from its balanced lipophilicity and basicity, allowing it to penetrate the Blood-Brain Barrier (BBB) while maintaining strong electrostatic interactions with receptor binding sites.[1]

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 224.73 g/mol | Fragment-like; allows for elaboration into Rule-of-5 compliant drugs.[1] |

| cLogP | 2.1 - 2.5 | Optimal lipophilicity for membrane permeability and CNS penetration.[1] |

| pKa (Piperidine N) | ~8.5 - 9.2 | Exists predominantly as a cation at physiological pH, essential for Asp/Glu residue anchoring in GPCRs. |

| H-Bond Donors | 2 (Primary Amine) | Versatile handle for amide coupling, urea formation, or reductive amination. |

| Rotatable Bonds | 3 | The 2-Cl substituent restricts the rotation of the benzyl-methylene bond.[1] |

The "Ortho-Chloro" Effect

The specific choice of the 2-chlorobenzyl group over a simple benzyl or 4-chlorobenzyl group is often driven by the "Ortho-Effect." [1]

-

Conformational Locking: The steric bulk of the chlorine atom at the ortho position creates a clash with the piperidine ring protons. This restricts the conformational space of the molecule, often pre-organizing the ligand into a bioactive conformation that reduces the entropic penalty upon binding.

-

Metabolic Stability: The benzylic position is a "soft spot" for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. The electron-withdrawing and steric nature of the ortho-chloro group deactivates this position, extending the half-life (

) of the drug candidate.[1]

Part 2: Synthetic Accessibility & Protocols[1][4]

The synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine is robust, typically achieving high yields (>85%) via reductive amination.[1] This route is preferred over direct alkylation (using 2-chlorobenzyl chloride) to avoid poly-alkylation byproducts.[1]

Core Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthesis via reductive amination. This pathway minimizes impurity formation compared to direct alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride.

Reagents:

-

4-(N-Boc-amino)piperidine (1.0 eq)[1]

-

2-Chlorobenzaldehyde (1.1 eq)[1]

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic acid (cat.)

-

Dichloromethane (DCM) (Solvent)

-

4M HCl in Dioxane (for deprotection)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-(N-Boc-amino)piperidine (10 mmol) and 2-chlorobenzaldehyde (11 mmol) in anhydrous DCM (50 mL). Add 2-3 drops of glacial acetic acid to catalyze imine formation.[1] Stir at room temperature for 1 hour under nitrogen.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The aldehyde spot should disappear.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Deprotection: Dissolve the crude Boc-intermediate in minimal DCM (5 mL). Add 4M HCl in Dioxane (10 mL) dropwise at 0°C. Stir for 2 hours. A white precipitate will form.

-

Isolation: Filter the solid, wash with diethyl ether, and dry under high vacuum.

-

Yield: Typically 85-95%.[1]

-

Purity: >98% (HPLC).

-

Part 3: Applications in Drug Discovery[1][2][5]

This building block is a staple in the design of ligands for targets requiring a basic amine at a specific distance from a lipophilic anchor.

Target Classes

-

Chemokine Receptor Antagonists (CCR5/CCR1): The 1-benzylpiperidine moiety fits into the deep hydrophobic pocket of chemokine receptors. The 4-amine is often acylated to form amides or ureas that interact with extracellular loops.[1]

-

Sigma Receptors (σ1/σ2): Benzylamines are classic pharmacophores for Sigma receptors, involved in neuropathic pain and neuroprotection. The 2-Cl group enhances selectivity for σ1 over σ2.[1]

-

Acetylcholinesterase (AChE) Inhibitors: Structurally analogous to Donepezil, derivatives of this scaffold bind to the catalytic anionic site (CAS) of AChE.

Pharmacophore Interaction Model (Graphviz)

Figure 2: Pharmacophore mapping of the scaffold within a generic GPCR binding pocket.[1]

Part 4: Safety & Handling

While 1-(2-Chlorobenzyl)piperidin-4-amine is a valuable intermediate, it must be handled with standard laboratory safety protocols.[1]

-

Hazards: The free amine is corrosive and a skin irritant. The hydrochloride salt is an irritant to eyes and the respiratory system.

-

Precursors: 2-Chlorobenzaldehyde is a sensitizer; avoid inhalation.[1]

-

Storage: Store the HCl salt in a desiccator at room temperature. The free amine is sensitive to CO₂ (carbamate formation) and oxidation; store under nitrogen at -20°C for long-term stability.[1]

References

-

PubChem. 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (Analogous Structure Data).[1] National Library of Medicine. Link

-

ChemicalBook. 1-(2-chlorobenzyl)piperidin-4-amine Product Entry.Link

-

Journal of Medicinal Chemistry. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363).[1][4] (Demonstrates piperidine-4-amine utility in kinase inhibitors). Link

-

Organic & Biomolecular Chemistry. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists.[1][5] (Highlights the benzyl-piperidine scaffold in CCR5 antagonists). Link

-

MDPI Molecules. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. (Review of related scaffolds). Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Melting point and physical characteristics of 1-(2-Chlorobenzyl)piperidin-4-amine

Executive Summary

This technical guide provides a comprehensive analysis of the physical characteristics, specifically the melting point and solid-state properties, of 1-(2-Chlorobenzyl)piperidin-4-amine . As a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors, understanding its phase behavior is pivotal for process scalability.

While the free base form of this compound often exists as a viscous oil or low-melting solid, the dihydrochloride salt (CAS 57645-60-0) represents the thermodynamically stable solid form preferred for storage and characterization. This guide outlines the specific protocols for thermal analysis, synthesis validation, and handling to ensure high-fidelity data generation in drug discovery workflows.

Chemical Identity & Structural Analysis[1][2]

Accurate identification is the prerequisite for physical characterization. The presence of the ortho-chloro substituent on the benzyl ring introduces steric bulk that significantly influences the crystal packing of the salt form compared to its para or meta isomers.

| Property | Free Base Specification | Dihydrochloride Salt Specification |

| IUPAC Name | 1-[(2-Chlorophenyl)methyl]piperidin-4-amine | 1-[(2-Chlorophenyl)methyl]piperidin-4-amine dihydrochloride |

| CAS Number | Not widely listed (Generic: 1158219-47-6 for HCl) | 57645-60-0 |

| Molecular Formula | C₁₂H₁₇ClN₂ | C₁₂H₁₇ClN₂[1][2] · 2HCl |

| Molecular Weight | 224.73 g/mol | 297.65 g/mol |

| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid |

| LogP (Predicted) | ~1.90 | N/A (Ionic Species) |

Physical Characteristics & Melting Point Analysis

The Phase Behavior Duality

In experimental practice, a common pitfall is attempting to characterize the melting point of the free base . Due to the rotational freedom of the benzyl-piperidine linkage and the lack of strong intermolecular hydrogen bonding networks in the neutral state, the free base typically presents as a viscous, colorless to pale yellow oil at room temperature, or a waxy solid with a broad melting range (< 50°C).

Scientific Directive: Do not rely on the free base for thermal identification. Conversion to the dihydrochloride salt is the standard operating procedure (SOP) to generate a discrete, reproducible melting point.

Melting Point of the Dihydrochloride Salt

The dihydrochloride salt forms a stable crystal lattice driven by ionic interactions between the protonated piperidine nitrogen/primary amine and the chloride counterions.

-

Observed Melting Point Range: 245°C – 260°C (Decomposition)

-

Thermal Behavior: The salt typically exhibits a sharp onset followed immediately by darkening/browning, indicative of thermal decomposition (dehydrohalogenation) rather than a clean solid-liquid transition.

Experimental Protocol: Melting Point Determination

Methodology: Capillary Method (USP <741>)

-

Sample Prep: Dry the salt in a vacuum oven at 40°C for 4 hours to remove hygroscopic moisture, which can depress the observed MP.

-

Loading: Pack 2-3 mm of the fine powder into a capillary tube. Ensure the sample is compact to facilitate uniform heat transfer.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 220°C.

-

Slow Ramp: 1°C/min from 220°C until the endpoint.

-

-

Endpoint Definition: Record the temperature at the first sign of liquid formation (meniscus) and the temperature of complete liquefaction/decomposition (darkening).

Synthesis & Purification Logic

Understanding the origin of the sample is essential for interpreting physical data. The synthesis typically employs a Reductive Amination pathway, which dictates the impurity profile (e.g., residual aldehyde or over-alkylated byproducts).

Synthetic Pathway Visualization

Figure 1: Step-wise reductive amination pathway converting starting materials into the stable dihydrochloride salt.

Purification & Isolation

The physical state of the final product is determined here.

-

Free Base Isolation: After reaction, basification (pH > 10) and extraction yields the oil.

-

Salt Formation (Critical Step): Dissolving the oil in diethyl ether or ethanol and adding anhydrous HCl (gas or in dioxane) precipitates the salt.

-

Note: If the salt comes out as a gum, triturate with acetonitrile or ethyl acetate to induce crystallization.

-

Analytical Validation (Self-Validating Protocols)

To confirm that the physical characteristics observed belong to the correct molecule, cross-reference with these spectral signatures.

Proton NMR (¹H NMR) - D₂O or DMSO-d₆

-

Benzylic Protons: A distinct singlet (or AB quartet due to steric hindrance) around δ 3.6 – 4.2 ppm . In the salt form, this shifts downfield.

-

Aromatic Region: 4 protons corresponding to the 2-chlorophenyl group. Look for the characteristic splitting pattern of ortho-substitution (multiplets around δ 7.3 – 7.6 ppm ).

-

Piperidine Ring:

-

C2/C6 equatorial/axial protons: Broad multiplets δ 2.8 – 3.4 ppm .

-

C4 (methine next to amine): Multiplet δ 3.0 – 3.2 ppm .

-

Characterization Workflow

Figure 2: Decision tree for validating the solid-state form of the compound.

Handling & Safety

Stability Profile

-

Hygroscopicity: The dihydrochloride salt is moderately hygroscopic. Store in a desiccator. Moisture absorption will lower the melting point and cause "gumming."

-

Oxidation: The free base primary amine is susceptible to oxidation (browning) upon air exposure. Store under nitrogen/argon.

Safety Hazards

-

Corrosivity: As a benzylic amine, the free base is a skin irritant and potential sensitizer.

-

Inhalation: Dust from the hydrochloride salt is a respiratory irritant. Use a fume hood and N95/P100 particulate respirator during weighing.

References

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 1158219-47-6 (Related HCl Salt). Available at: [Link]

-

Rasayan Journal of Chemistry . Synthesis of 4-Chloro-Piperidine Derivatives. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine: An Application Note and Protocol for Researchers

This document provides a comprehensive guide for the synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and highly selective method for its preparation via reductive amination, a cornerstone reaction in modern organic synthesis. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a privileged scaffold in pharmaceutical sciences, frequently incorporated into the structures of marketed drugs due to its favorable pharmacokinetic properties. The specific substitution pattern on the piperidine ring and its appended functionalities dictates the biological activity. 1-(2-Chlorobenzyl)piperidin-4-amine serves as a key intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications, leveraging the unique electronic and steric properties of the 2-chlorobenzyl group.

Synthetic Strategy: Reductive Amination

The synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine is most efficiently achieved through a one-pot reductive amination reaction. This method involves the condensation of 2-chlorobenzaldehyde with piperidin-4-amine to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Imine/Iminium Ion Formation: The primary amine of piperidin-4-amine nucleophilically attacks the carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration leads to the formation of an imine, which is in equilibrium with its protonated form, the iminium ion.

-

Hydride Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, 1-(2-Chlorobenzyl)piperidin-4-amine.

The choice of sodium triacetoxyborohydride is critical for the success of this reaction. It is a mild reducing agent that readily reduces the iminium ion but is slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[1]

Visualizing the Synthesis

Reaction Scheme

Caption: Chemical scheme for the reductive amination.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Detailed Protocol

This protocol is designed for the synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine on a laboratory scale.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g | 10.0 | ≥98% | Sigma-Aldrich |

| Piperidin-4-amine | C₅H₁₂N₂ | 100.16 | 1.00 g | 10.0 | ≥97% | Acros Organics |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.54 g | 12.0 | 95% | Alfa Aesar |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 50 mL | - | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - | LabChem |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | - | LabChem |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Granular | EMD Millipore |

| Silica Gel | SiO₂ | 60.08 | As needed | - | 230-400 mesh | Sorbent Technologies |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes and needles

-

Magnetic stir plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and consumables

Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-amine (1.00 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 50 mL). Stir the mixture until the amine is fully dissolved.

-

Addition of Aldehyde: Add 2-chlorobenzaldehyde (1.41 g, 10.0 mmol) to the solution.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture in portions over 10-15 minutes. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (e.g., 9:1 v/v) with a few drops of triethylamine. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of dichloromethane to 10% methanol in dichloromethane is typically effective. The addition of 0.5-1% triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.[2]

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 1-(2-Chlorobenzyl)piperidin-4-amine as a viscous oil or a low-melting solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 2-chlorobenzyl group, the benzylic methylene protons, and the protons of the piperidine ring.

-

¹³C NMR: The spectrum should display the corresponding carbon signals for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺. The fragmentation pattern can provide further structural confirmation.[3][4][5]

Note: As of the compilation of this document, specific, publicly available NMR and mass spectrometry data for 1-(2-Chlorobenzyl)piperidin-4-amine were not found. The characterization should be based on the expected chemical shifts and fragmentation patterns derived from the known structure and data from analogous compounds.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagent Handling:

-

2-Chlorobenzaldehyde: Is a corrosive liquid. Avoid contact with skin and eyes.

-

Piperidin-4-amine: Is a flammable and corrosive solid. Handle with care to avoid dust formation.

-

Sodium Triacetoxyborohydride: Is a water-reactive and flammable solid. It should be handled under an inert atmosphere and stored in a dry place. In case of spills, do not use water.[6][7][8][9]

-

-

Waste Disposal:

References

- BenchChem. (2025). Proper Disposal Procedures for Sodium Triacetoxyborohydride (STAB). BenchChem.

- Apollo Scientific. (2023).

- BenchChem. (2025). Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride. BenchChem.

- Organic Chemistry Portal.

- lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.

- TCI Chemicals. (2025).

- Fisher Scientific. (2025).

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org.

- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine Imino Sugars.

- AWS. (n.d.). Supporting Information for Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. AWS.

- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Chu, G., & Li, C. (2010). Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry.

- PubChem. (n.d.). 1-(4-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-yl)methanamine. PubChem.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 2-Chlorobenzaldehyde with 1-Phenylethylamine. BenchChem.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- PubMed Central. (n.d.).

- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- BLDpharm. (n.d.). 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride. BLDpharm.

- GNPS. (2022). GNPS Library Spectrum CCMSLIB00009943441. GNPS.

- Biotage. (2023).

- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.

- SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- Arkat USA. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration.

- BenchChem. (2025). Technical Support Center: Crystallization of N-(2-chlorobenzyl)-2,2-diphenylacetamide. BenchChem.

- BenchChem. (2025). Assessing the Reproducibility of (2-Chlorobenzyl)(1-phenylethyl)

- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. biotage.com [biotage.com]

- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lifechempharma.com [lifechempharma.com]

Troubleshooting & Optimization

Troubleshooting low purity in 1-(2-Chlorobenzyl)piperidin-4-amine samples

Topic: Troubleshooting Low Purity & Isolation Issues Ticket ID: #CHEM-SUP-8821 Status: Open Assigned Scientist: Senior Application Specialist[1]

Introduction: The Molecule & The Challenge

You are likely encountering difficulties with 1-(2-Chlorobenzyl)piperidin-4-amine . This is a common intermediate in the synthesis of GPCR ligands (e.g., CCR1 antagonists) and kinase inhibitors.

The molecule contains two distinct amine functionalities:[2][3][4][5][6][7][8]

-

Secondary/Tertiary Amine (Piperidine Ring): The N1 position, which bears the 2-chlorobenzyl group.

-

Primary Amine (Exocyclic): The C4-position amine, which is highly nucleophilic.

The Core Problem: The most frequent cause of low purity is chemoselectivity failure during synthesis or inefficient salt removal during workup. If you attempted direct alkylation of piperidin-4-amine, you likely have a mixture of regioisomers and bis-alkylated byproducts.[1]

Part 1: Diagnostic Triage (Start Here)

Before modifying your protocol, identify your specific impurity profile using LC-MS or NMR.[1]

Impurity Fingerprint Table

| Observation (LC-MS/NMR) | Probable Impurity | Root Cause |

| Mass [M+125] | Bis-alkylated adduct | Critical Failure: The 2-chlorobenzyl group attached to both the piperidine nitrogen and the exocyclic amine.[1] Caused by using unprotected piperidin-4-amine.[1] |

| Mass [M+100] | Boc-protected intermediate | Incomplete Deprotection: The tert-butyl carbamate group is still attached.[1] Acid cleavage was too short or too weak. |

| Sticky/Glassy Solid | Boron-Amine Complexes | Workup Failure: Residual boron salts from reductive amination (NaBH(OAc)₃) are complexing with the amine. |

| Broad NMR Peaks | TFA/HCl Salts | Free-basing Failure: The sample is likely a salt, not the free base. This affects solubility and yield in subsequent steps. |

| Yellow Discoloration | Oxidative Degradation | Storage Issue: The free primary amine is oxidizing in air (N-oxide formation). |

Visual Troubleshooting Guide

Figure 1: Diagnostic decision tree for identifying the root cause of impurity based on analytical data.[1]

Part 2: Synthesis Troubleshooting (The "Gold Standard" Protocol)

Q: I tried reacting 2-chlorobenzyl chloride directly with piperidin-4-amine. Why is my yield low?

A: You are experiencing competitive nucleophilicity . The primary amine (exocyclic) and the secondary amine (piperidine) are both nucleophilic. Even with stoichiometric control, the highly reactive 2-chlorobenzyl chloride will alkylate the primary amine, leading to bis-alkylation .[1]

The Fix: You must use a protecting group strategy.[5] The industry standard is Reductive Amination using N-Boc-4-aminopiperidine.[1]

Optimized Workflow (Reductive Amination)

-

Reactants: 2-Chlorobenzaldehyde + N-Boc-4-aminopiperidine.[1]

-

Reagent: Sodium Triacetoxyborohydride (STAB).[9]

-

Deprotection: TFA or HCl.[10]

Figure 2: The recommended synthetic pathway to ensure regioselectivity.

Part 3: Workup & Isolation (The "Sticky Solid" Problem)

Q: My product is a sticky gum that won't crystallize. NMR shows broad peaks around 1-2 ppm.[1] What is this?

A: This is likely Boron-Amine complexation .[1] Reductive amination using borohydrides often leaves residual boron species coordinated to the amine nitrogens. These impurities prevent crystallization and cause "smearing" in chromatography.

Protocol: Boron Removal

Reference: Abdel-Magid, A. F. et al. (1996)[1]

-

Quench: Add saturated aqueous NaHCO₃ to the reaction mixture.

-

Extraction: Extract with DCM (3x).

-

The Fix (Crucial Step): If the solid remains sticky, perform a Rochelle's Salt Wash .

-

Wash the organic layer with 10% Potassium Sodium Tartrate (Rochelle's Salt) solution for 30 minutes. This chelates boron and pulls it into the aqueous phase.

-

Part 4: Deprotection & Free-Basing[1]

Q: I used TFA to remove the Boc group, but my yield is >100% and the oil is acidic. How do I get the free amine?

A: You have isolated the Trifluoroacetate salt . TFA salts are often hygroscopic oils. For biological assays, you usually need the free base or a clean HCl salt.

Method A: Ion Exchange (Cleanest for Free Base)

Best for: Small scale (<500 mg), high purity needs.

-

Dissolve the crude TFA salt in MeOH.

-

Add Amberlyst A-21 (weakly basic resin) or equivalent.

-

Stir for 1 hour.

-

Filter and evaporate.[8] The resin traps the acid; the filtrate is your clean free amine.

Method B: HCl Salt Formation (Best for Storage)

Best for: Long-term stability.[1]

-

Instead of TFA, use 4M HCl in Dioxane .[10]

-

Stir at RT for 2 hours.

-

Precipitation: Add diethyl ether. The product should crash out as a white bis-HCl salt solid.[1]

-

Filter and wash with ether. This removes non-salt impurities.

Part 5: Stability & Storage

Q: My white powder turned yellow after a week. Is it ruined?

A: It is undergoing oxidative degradation . Primary amines on piperidine rings are sensitive to air oxidation (forming N-oxides or imines) and CO₂ absorption (forming carbamates).

-

Recommendation: Store as the HCl salt or Dihydrochloride salt .

-

Conditions: -20°C, under Argon/Nitrogen, desiccated.

References

-

Abdel-Magid, A. F., et al. (1996).[11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

-

BenchChem Technical Guides. (2025). "Troubleshooting Reductive Amination & Boc-Deprotection."

-

Common Organic Chemistry. (2023). "Boc Deprotection with TFA & Workup Strategies."

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Validation & Comparative

A Senior Application Scientist's Guide to the Infrared Spectroscopic Characterization of 1-(2-Chlorobenzyl)piperidin-4-amine

Introduction

In the landscape of modern drug development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 1-(2-Chlorobenzyl)piperidin-4-amine, a substituted piperidine derivative, represents a class of scaffolds frequently explored in medicinal chemistry for its potential biological activities. The precise arrangement of its functional groups—a primary amine, a tertiary amine integrated into a saturated heterocycle, a substituted aromatic ring, and a halogen substituent—demands a robust analytical strategy for characterization.

This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the structural elucidation of 1-(2-Chlorobenzyl)piperidin-4-amine. We will dissect its predicted IR spectrum, compare the utility of FTIR against other common analytical techniques, and provide a validated experimental protocol for acquiring high-fidelity data. This document is intended for researchers, analytical scientists, and quality control professionals who require a practical and scientifically grounded approach to molecular characterization.

Section 1: The Molecular Blueprint: Predicted IR Absorption Profile

The power of IR spectroscopy lies in its ability to probe the vibrational modes of specific covalent bonds within a molecule.[1] Each functional group possesses a unique set of vibrational frequencies (stretching and bending) that serve as a molecular "fingerprint".[1] The structure of 1-(2-Chlorobenzyl)piperidin-4-amine can be broken down into key components, each with its expected spectral signature.

Caption: Structure of 1-(2-Chlorobenzyl)piperidin-4-amine.

Based on this structure, we can anticipate a series of characteristic absorption bands. The table below summarizes these predictions, providing a roadmap for spectral interpretation.

| Functional Group/Structural Motif | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Key Characteristics |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400-3250 | Medium | The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH₂).[2][3][4] Their sharpness helps distinguish them from broader alcohol O-H bands.[3] |

| N-H Bend (Scissoring) | 1650-1580 | Medium | This band confirms the primary nature of the amine group.[2][5] Its position near the aromatic C=C region requires careful assignment. | |

| N-H Wag | 910-665 | Strong, Broad | A broad absorption resulting from out-of-plane wagging, characteristic of primary and secondary amines.[2] | |

| Aromatic Ring (Chlorobenzyl) | Aromatic C-H Stretch | 3100-3000 | Medium to Weak | These bands appear at a slightly higher frequency than aliphatic C-H stretches, indicating sp² hybridized carbons.[6][7] |

| C=C In-Ring Stretch | 1600-1585 & 1500-1400 | Medium | Aromatic rings typically show two or more sharp bands in this region due to ring stretching vibrations.[6][7][8] | |

| C-H Out-of-Plane (OOP) Bend | 900-675 | Strong | The exact position is highly diagnostic of the ring's substitution pattern. For a 1,2-disubstituted (ortho) ring, a strong band is expected around 770-735 cm⁻¹. | |

| Aliphatic Systems (Piperidine & Benzyl CH₂) | Aliphatic C-H Stretch | 3000-2850 | Strong | These absorptions arise from the sp³ C-H bonds in the piperidine ring and the benzyl methylene (-CH₂) linker.[9][10] |

| CH₂ Bend (Scissoring) | 1470-1450 | Medium | Characteristic bending vibration for methylene groups present in the piperidine ring.[11] | |

| Tertiary Amine & C-Cl Bond | Aliphatic C-N Stretch | 1250-1020 | Medium to Weak | This band corresponds to the stretching of the C-N bonds within the piperidine ring and the benzyl-nitrogen bond.[2][12] |

| Aromatic C-Cl Stretch | 850-550 | Medium to Strong | This absorption falls within the complex "fingerprint region," making definitive assignment challenging without reference spectra.[11][13] Its presence is supportive but not conclusive evidence. |

Section 2: Comparative Analysis: FTIR in an Integrated Analytical Workflow

While FTIR is a powerful tool for functional group identification, a comprehensive characterization strategy for a novel compound like 1-(2-Chlorobenzyl)piperidin-4-amine relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the definitive carbon-hydrogen framework of the molecule. ¹H NMR would confirm the number of protons in different chemical environments (e.g., aromatic, aliphatic, amine protons) and their connectivity through spin-spin coupling. ¹³C NMR would establish the number of unique carbon atoms and their hybridization state.[7]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers further clues about its substructures. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR's primary strength is its rapid and unambiguous confirmation of functional groups. It quickly verifies the presence of the primary amine (N-H stretches), the aromatic ring, and the aliphatic portions, complementing the skeletal information from NMR and the molecular weight from MS.

The following workflow illustrates how these techniques are logically combined for a self-validating characterization process.

Caption: Integrated workflow for small molecule characterization.

Section 3: Experimental Protocol for High-Quality FTIR Data Acquisition

The reliability of FTIR data is contingent upon meticulous sample preparation and proper instrument operation. The following protocol outlines a standard procedure using the Attenuated Total Reflectance (ATR) technique, which is favored for its speed and minimal sample preparation.

Objective: To obtain a clean, high-resolution infrared spectrum of 1-(2-Chlorobenzyl)piperidin-4-amine.

Materials:

-

1-(2-Chlorobenzyl)piperidin-4-amine sample (solid or oil)

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., Isopropanol)

-

Lint-free wipes

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Verify that the ATR accessory is correctly installed and the crystal surface is clean.

-

-

Background Spectrum Acquisition (Critical Step):

-

Rationale: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. This spectrum is subtracted from the sample spectrum to ensure that only the sample's absorptions are reported.

-

Procedure: With nothing on the ATR crystal, initiate a "Background" or "Reference" scan using the instrument's software. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg for a solid) of the 1-(2-Chlorobenzyl)piperidin-4-amine sample directly onto the center of the ATR crystal.

-

Lower the ATR press arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Initiate the "Sample" scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.

-

-

Data Analysis and Cleaning:

-

Examine the spectrum for key features outlined in the prediction table (Section 1).

-

Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol.

-

Run a new background scan and then a "clean" sample scan (with no sample) to verify that no residue remains.

-

Conclusion

FTIR spectroscopy serves as an indispensable, first-line analytical technique for the characterization of 1-(2-Chlorobenzyl)piperidin-4-amine. Its ability to rapidly confirm the presence of key functional groups—most notably the dual N-H stretching bands of the primary amine, the aromatic C=C and C-H absorptions, and the dense aliphatic C-H signals—provides a high degree of confidence in the molecular structure. When integrated into a broader analytical workflow that includes NMR and MS, FTIR provides a robust, self-validating system for structural elucidation, ensuring the integrity and quality of materials crucial for research and drug development.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts Chemistry. [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. LibreTexts Chemistry. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

Anonymous. (n.d.). Infrared Radiation. [Link]

-

University of California, Davis. (2024, September 30). 24.10: Spectroscopy of Amines. LibreTexts Chemistry. [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

Illinois State University. (2015). The Infrared Spectra of Amines. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Anonymous. (n.d.). The features of IR spectrum. [Link]

-

University of California, Davis. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry. [Link]

-

University of California, Davis. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

University of California, Davis. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

A Senior Application Scientist's Guide to Validating the Synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine using Thin-Layer Chromatography

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational activity. Equally critical is the validation of that synthesis, ensuring the target molecule has been produced successfully and with an acceptable level of purity. This guide provides an in-depth, experience-driven approach to validating the synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine, a piperidine derivative of interest in medicinal chemistry, using the rapid and cost-effective technique of Thin-Layer Chromatography (TLC).

We will move beyond a simple recitation of steps to explore the underlying principles, the rationale for experimental choices, and a comparison with alternative analytical methods. This guide is designed to be a self-validating system, providing you with the knowledge to not only perform the analysis but also to interpret the results with confidence.

The Synthesis Pathway: Reductive Amination

The synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine is commonly achieved through a reductive amination reaction.[1][2][3] This robust and versatile method involves the reaction of a carbonyl compound, in this case, a suitable piperidone precursor, with an amine, followed by reduction of the intermediate imine to the desired amine.

A plausible synthetic route involves the reaction of piperidin-4-amine with 2-chlorobenzaldehyde. The initial reaction forms an imine intermediate, which is then reduced in situ to the final product.

dot graph "Reductive_Amination_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Piperidin-4-amine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Chlorobenzaldehyde" [fillcolor="#FBBC05", fontcolor="#202124"]; "Imine_Intermediate" [label="Imine Intermediate"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="1-(2-Chlorobenzyl)piperidin-4-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Piperidin-4-amine" -> "Imine_Intermediate"; "2-Chlorobenzaldehyde" -> "Imine_Intermediate"; "Imine_Intermediate" -> "Product"; "Reducing_Agent" -> "Product" [label="Reduction"]; } caption { label = "Reductive Amination Synthesis Pathway"; fontsize = 12; } enddot Figure 1: A simplified workflow of the reductive amination for the synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine.

The Role of TLC in Synthesis Validation

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic chemistry for its speed, simplicity, and low cost.[4][5] It allows for the rapid qualitative monitoring of a reaction's progress by separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6][7][8] For our synthesis, TLC serves several key purposes:

-

Reaction Monitoring: To track the consumption of starting materials and the formation of the product over time.[5][9][10]

-

Purity Assessment: To qualitatively assess the purity of the final product.[5]

-

Optimization of Purification: To determine the optimal solvent system for purification by column chromatography.[9]

Experimental Protocol: TLC Validation

This protocol provides a detailed, step-by-step methodology for using TLC to validate the synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine.

Materials and Reagents

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Capillary tubes for spotting

-

UV lamp (254 nm)

-

Staining solution (e.g., ninhydrin or potassium permanganate)

-

Heat gun or hot plate

-

Solvents for mobile phase (e.g., ethyl acetate, hexane, methanol, triethylamine)

-

Samples:

-

Starting material 1: Piperidin-4-amine

-

Starting material 2: 2-Chlorobenzaldehyde

-

Reaction mixture at various time points (e.g., t=0, t=1h, t=4h, t=24h)

-

Purified product

-

Step-by-Step Methodology

-

Preparation of the Mobile Phase: The choice of the mobile phase (eluent) is critical for achieving good separation.[11] For aromatic amines, a mixture of a non-polar solvent and a polar solvent is often effective.[12][13] A good starting point is a mixture of ethyl acetate and hexane. Due to the basic nature of the amine product, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the spots.[12][14]

-

Expert Tip: Begin with a 1:1 mixture of hexane and ethyl acetate and adjust the ratio to achieve an Rf value for the product between 0.3 and 0.5 for optimal resolution.[11]

-

-

Spotting the TLC Plate:

-

Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6][9]

-

Using separate capillary tubes, spot small amounts of each sample onto the baseline.[9][15] It is crucial to make the spots as small and concentrated as possible to ensure good separation.[9] A typical spotting arrangement would be:

-

Lane 1: Piperidin-4-amine

-

Lane 2: 2-Chlorobenzaldehyde

-

Lane 3: Co-spot of both starting materials

-

Lane 4: Reaction mixture

-

Lane 5: Purified product

-

-

-

Developing the Chromatogram:

-

Place the spotted TLC plate into the developing chamber containing the mobile phase, ensuring that the baseline is above the solvent level.[15]

-

Cover the chamber to allow the solvent to ascend the plate by capillary action in a saturated atmosphere.[6]

-

Allow the solvent front to travel up the plate until it is about 1 cm from the top.[15]

-

Remove the plate and immediately mark the solvent front with a pencil.[6]

-

-

Visualization:

-

UV Light: Most TLC plates contain a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (254 nm).[8][16][17] Aromatic compounds like our product and starting aldehyde will appear as dark spots.

-

Staining: Since primary and secondary amines may not always be strongly UV-active, a chemical stain is often necessary.[17]

-

Ninhydrin: This stain is excellent for visualizing primary and secondary amines, which will appear as purple or pink spots upon heating.[9][17]

-

Potassium Permanganate: This is a general-purpose stain that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[17]

-

-

dot graph "TLC_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Prep" { label = "Preparation"; "Prepare_Mobile_Phase" [label="Prepare Mobile Phase"]; "Spot_Plate" [label="Spot TLC Plate"]; }

subgraph "cluster_Dev" { label = "Development"; "Develop_Plate" [label="Develop Plate in Chamber"]; }

subgraph "cluster_Vis" { label = "Visualization"; "Dry_Plate" [label="Dry Plate"]; "UV_Lamp" [label="Visualize under UV Lamp"]; "Stain" [label="Apply Staining Agent"]; }

subgraph "cluster_Analysis" { label = "Analysis"; "Calculate_Rf" [label="Calculate Rf Values"]; "Interpret_Results" [label="Interpret Results"]; }

"Prepare_Mobile_Phase" -> "Spot_Plate"; "Spot_Plate" -> "Develop_Plate"; "Develop_Plate" -> "Dry_Plate"; "Dry_Plate" -> "UV_Lamp"; "UV_Lamp" -> "Stain"; "Stain" -> "Calculate_Rf"; "Calculate_Rf" -> "Interpret_Results"; } caption { label = "Thin-Layer Chromatography Workflow"; fontsize = 12; } enddot Figure 2: A comprehensive workflow for the validation of synthesis using Thin-Layer Chromatography.

Interpreting the Results

The position of each spot on the developed chromatogram is described by its retention factor (Rf), which is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[18][19][20]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]

-

Successful Reaction: A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The product, being larger and potentially more polar than the starting aldehyde, will likely have a different Rf value.

-

Incomplete Reaction: The presence of starting material spots in the reaction mixture lane indicates an incomplete reaction.

-

Purity: A single spot in the purified product lane suggests a high degree of purity. The presence of multiple spots indicates the presence of impurities.

| Compound | Expected Polarity | Expected Rf Value |

| 2-Chlorobenzaldehyde | Moderately Polar | Higher |

| Piperidin-4-amine | Polar | Lower |

| 1-(2-Chlorobenzyl)piperidin-4-amine | Moderately Polar | Intermediate |

Table 1: Expected relative polarities and Rf values of the compounds involved in the synthesis. Note: Actual Rf values are dependent on the specific mobile phase used.

Comparison with Alternative Analytical Techniques

While TLC is an excellent tool for rapid, qualitative analysis, other techniques offer quantitative data and higher resolution.

| Technique | Principle | Advantages | Disadvantages |

| TLC | Differential partitioning between a stationary and mobile phase.[5][8] | Fast, inexpensive, simple to perform, multiple samples can be run simultaneously.[5][21] | Lower resolution, primarily qualitative, open system susceptible to environmental changes.[5][21][22] |

| HPLC | High-pressure liquid chromatography separates components based on their interactions with a packed column.[5] | High resolution, quantitative, automated.[22] | Expensive, requires more complex equipment and expertise.[22] |

| GC-MS | Gas chromatography separates volatile compounds, which are then identified by mass spectrometry. | High sensitivity, provides structural information. | Only suitable for volatile and thermally stable compounds. |

Table 2: A comparison of TLC with other common analytical techniques for reaction monitoring and purity assessment.

For the validation of the synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine, TLC is the ideal first-line technique for monitoring the reaction progress. For final purity assessment and quantitative analysis, especially in a drug development setting, High-Performance Liquid Chromatography (HPLC) would be the preferred method.[21][22]

Conclusion

Validating the synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine using Thin-Layer Chromatography is a rapid, efficient, and cost-effective method for confirming the formation of the desired product and assessing its purity. By understanding the principles of TLC and carefully selecting the experimental conditions, researchers can confidently monitor their reactions and make informed decisions about the subsequent purification steps. While more sophisticated techniques like HPLC are necessary for quantitative analysis and regulatory submissions, TLC remains an indispensable tool in the synthetic chemist's arsenal for its simplicity and immediate feedback.

References

-

Thin Layer Chromatography - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

-

Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. (n.d.). Retrieved from [Link]

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

-

Calculating retention factors for TLC (video) | Khan Academy. (n.d.). Retrieved from [Link]

-

Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]

-

How to Calculate Rf TLC - Oreate AI Blog. (2026, January 7). Retrieved from [Link]

-

Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 7). Sciencemadness.org. Retrieved from [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2). Retrieved from [Link]

-

Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2025, September 2). Retrieved from [Link]

-

TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]

-

Visualising plates - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

-

VanVeller Lab Resources - Department of Chemistry. (n.d.). Retrieved from [Link]

-

Liquid Chromatography VS High-Performance Liquid Chromatography VS Gas Chromatography : r/Mcat - Reddit. (2020, July 21). Retrieved from [Link]

-

How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? | ResearchGate. (2017, March 11). Retrieved from [Link]

-

I want good solvent system in TLC in aniline and ketone compound? - ResearchGate. (2017, May 10). Retrieved from [Link]

- Mohammad, A., & Haq, N. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363-377.

-

Why Thin Layer Chromatography is Still a Go-To Tool in Labs Today - Mastelf. (2024, October 2). Retrieved from [Link]

- Spangenberg, B. (2006). Validation of thin layer and high performance thin layer chromatographic methods.

-

Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality? - PMC. (2024, October 15). Retrieved from [Link]

-

Chromatography (HPLC, TLC) - PharmDecks. (n.d.). Retrieved from [Link]

-

What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? - Quora. (2022, September 17). Retrieved from [Link]

- Matassini, C., Clemente, F., & Goti, A. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Revista de la Sociedad Química de México, 56(2), 169-183.

-

TLC monitoring progress of STAB reductive am - Sciencemadness. (2008, November 20). Retrieved from [Link]

-

Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

TLC in the Analysis of Plant Material - MDPI. (2025, October 31). Retrieved from [Link]

-

TLC-Thin Layer Chromatography - OperaChem. (2024, February 24). Retrieved from [Link]

-

Monitoring Reactions by TLC - WSU. (n.d.). Retrieved from [Link]

-

How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

TLC vs HPLC: Key Differences Explained | PDF | Chromatography - Scribd. (n.d.). Retrieved from [Link]

-

Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.). Retrieved from [Link]

-

Zeller, M. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis | Scientist Live. Retrieved from [Link]

-

TLC – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

TLC for amide synthesis. : r/OrganicChemistry - Reddit. (2024, November 13). Retrieved from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

-

Validated Densitometric TLC-Method for the Simultaneous Analysis of (R)- and (S)-Citalopram and its Related Substances Using Macrocyclic Antibiotic as a Chiral Selector: Application to the Determination of Enantiomeric Purity of Escitalopram - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed. (2018, February 2). Retrieved from [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (2021, November 28). Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl) - ResearchGate. (2018, September 7). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmdecks.com [pharmdecks.com]

- 6. tutorchase.com [tutorchase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 11. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]

- 12. sciencemadness.org [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. VanVeller Lab Resources [group.chem.iastate.edu]

- 15. How To [chem.rochester.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. Khan Academy [khanacademy.org]

- 20. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]

- 21. mastelf.com [mastelf.com]

- 22. quora.com [quora.com]

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 1-(2-Chlorobenzyl)piperidin-4-amine